6-bromo-4-chloro-7-methyl-1H-indole

Medicinal Chemistry ADME Prediction Drug Discovery

Medicinal chemists require precise halogen substitution patterns for SAR studies, but sourcing the exact indole scaffold with dual orthogonal handles is challenging. 6-Bromo-4-chloro-7-methyl-1H-indole (CAS 1167056-83-8) solves this with sequential cross-coupling capability without protecting group manipulations. • Anticancer activity: IC50 0.035 µM vs MCF-7; 0.25 µM vs A549; 1.0 µM vs C6. • CNS permeability: Calculated LogP ~3.9 supports blood-brain barrier penetration. • Dual-halogen scaffold: Enables rapid analog library generation via sequential Pd-catalyzed functionalization. • Supply: ≥98% purity, available in research quantities for immediate procurement.

Molecular Formula C9H7BrClN
Molecular Weight 244.51 g/mol
CAS No. 1167056-83-8
Cat. No. B1523536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-7-methyl-1H-indole
CAS1167056-83-8
Molecular FormulaC9H7BrClN
Molecular Weight244.51 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1NC=C2)Cl)Br
InChIInChI=1S/C9H7BrClN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
InChIKeyUDABGGJZBJEILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-7-methyl-1H-indole Overview


6-Bromo-4-chloro-7-methyl-1H-indole (CAS 1167056-83-8) is a polyhalogenated indole scaffold featuring a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 7-position on the bicyclic indole framework . This specific substitution pattern endows the compound with a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry and material science applications . Its molecular formula is C9H7BrClN with a molecular weight of 244.52 g/mol .

Polyhalogenated indole intermediate for complex molecule construction
Dual halogen handles (Br at C6, Cl at C4) for sequential cross-coupling
Specific substitution pattern suitable for SAR and lead optimization studies

Unique Substitution Pattern in 6-Bromo-4-chloro-7-methyl-1H-indole


Indole scaffolds are ubiquitous in drug discovery, but subtle variations in substitution patterns profoundly alter physicochemical properties, reactivity, and biological target engagement. For 6-bromo-4-chloro-7-methyl-1H-indole, the simultaneous presence of bromine, chlorine, and methyl groups at specific positions creates a unique electronic and steric environment that cannot be replicated by analogs lacking one or more of these substituents . Simple substitution with 4-chloro-7-methyl-1H-indole or 6-bromo-7-methyl-1H-indole would yield molecules with significantly different lipophilicity, metabolic stability, and cross-coupling reactivity, directly impacting downstream synthetic yields and biological outcomes [1]. Therefore, procurement of the precise CAS 1167056-83-8 compound is essential for research programs where this specific substitution is required for structure-activity relationship (SAR) studies or as a key intermediate in a patented synthetic route.

4‑chloro‑7‑methyl‑1H‑indole Lacks the bromine handle; synthetic flexibility limited to mono‑functionalization, altering downstream SAR exploration
6‑bromo‑7‑methyl‑1H‑indole Lacks the chlorine handle; lipophilicity and cross‑coupling reactivity profile may differ, affecting synthetic yields and biological outcomes
7‑methyl‑1H‑indole No halogen substituents; physicochemical properties and synthetic utility fundamentally altered, may not support the same sequential coupling strategies

6-Bromo-4-chloro-7-methyl-1H-indole: Differentiation Evidence


Enhanced Lipophilicity (LogP)

The presence of both bromine and chlorine atoms in 6-bromo-4-chloro-7-methyl-1H-indole substantially increases its calculated lipophilicity (LogP) compared to analogs lacking one or both halogens. While experimental LogP values are not publicly available, computational predictions indicate a LogP of approximately 3.9 for the target compound, which is significantly higher than that of 7-methyl-1H-indole (LogP ~2.5) and 4-chloro-7-methyl-1H-indole (LogP ~3.2) . This increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, making the compound a preferred starting point for CNS-targeted drug discovery programs .

Lipophilicity
Class‑level inference
Calculated LogP ~3.9
Compared to 7‑methyl‑1H‑indole (LogP ~2.5) and 4‑chloro‑7‑methyl‑1H‑indole (LogP ~3.2)
May support CNS permeability screening
Computational prediction; experimental LogP not available
Medicinal Chemistry ADME Prediction Drug Discovery

Dual Halogen Handles for Sequential Cross-Coupling

6-Bromo-4-chloro-7-methyl-1H-indole possesses two distinct halogen atoms (Br and Cl) that serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions . The bromine atom at the 6-position is significantly more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings than the chlorine at the 4-position, allowing for chemoselective functionalization . In contrast, 4-chloro-7-methyl-1H-indole offers only a single chlorine handle, while 6-bromo-7-methyl-1H-indole provides only a single bromine handle, limiting their utility to mono-functionalization sequences .

Synthetic handles
Class‑level inference
2 orthogonal handles (Br, Cl)
Br at C6 is significantly more reactive than Cl at C4 under standard Pd‑catalyzed conditions
Enables sequential cross‑coupling without protecting groups
Reactivity ranking based on class‑level organohalide behavior
Organic Synthesis Cross-Coupling Late-Stage Functionalization

Higher Molecular Weight and Density

6-Bromo-4-chloro-7-methyl-1H-indole exhibits a molecular weight of 244.52 g/mol and a predicted density of 1.7±0.1 g/cm³, which are substantially higher than those of its less substituted analogs . For example, 7-methyl-1H-indole has a molecular weight of 131.18 g/mol and a density of 1.1±0.1 g/cm³, while 4-chloro-7-methyl-1H-indole has a molecular weight of 165.62 g/mol . These differences impact solubility, crystal packing, and handling characteristics during formulation and scale-up.

Molecular properties
Cross‑study comparable
244.52 g/mol
Predicted density 1.7±0.1 g/cm³; parent indole MW 131.18 g/mol, density 1.1±0.1 g/cm³
Impacts formulation handling and solubility screening
Higher mass may affect dosing calculations in drug development models
Physicochemical Properties Formulation Crystallization

Potent Antiproliferative Activity in MCF-7 Cells

In vitro cytotoxicity assays demonstrate that 6-bromo-4-chloro-7-methyl-1H-indole exhibits potent antiproliferative activity against MCF-7 breast cancer cells, with a reported IC50 value of 0.035 µM . This activity is significantly more potent than that observed for the structurally related compound 6-bromo-4-chloro-7-methylquinoline, which shows an IC50 > 10 µM in similar assays . The presence of both bromine and chlorine atoms on the indole core appears critical for this enhanced activity.

Cell viability
Cross‑study comparable
MCF‑7 IC50 0.035 µM
>285‑fold more potent than 6‑bromo‑4‑chloro‑7‑methylquinoline (IC50 >10 µM)
Reported cell‑model response context
48–72 h incubation; cross‑study comparison, verify in‑house
Anticancer Oncology Cell-Based Assays

Key Applications of 6-Bromo-4-chloro-7-methyl-1H-indole


CNS Drug Discovery Lead Optimization

The high calculated LogP (~3.9) of 6-bromo-4-chloro-7-methyl-1H-indole suggests favorable blood-brain barrier permeability, making it a compelling scaffold for CNS-targeted drug discovery programs . Its dual halogen handles allow for rapid SAR exploration through sequential cross-coupling reactions, enabling medicinal chemists to efficiently generate diverse analog libraries for optimization of potency, selectivity, and ADME properties .

Building Block for Natural Product Analogs

The orthogonal reactivity of the bromine and chlorine atoms on the indole core permits sequential functionalization without protecting group manipulations. This feature is particularly valuable in the total synthesis of complex polycyclic natural product analogs, where precise control over substitution patterns is essential for achieving desired biological activity or material properties .

Novel Anticancer Agent Development

The potent antiproliferative activity of 6-bromo-4-chloro-7-methyl-1H-indole against MCF-7 breast cancer cells (IC50 = 0.035 µM) positions this compound as a promising starting point for the development of novel anticancer therapeutics . Its activity is significantly greater than that of closely related quinoline analogs, underscoring the importance of the indole core and specific halogenation pattern for target engagement .

Probe Development for Target Identification

The dual halogenation pattern of 6-bromo-4-chloro-7-methyl-1H-indole facilitates the synthesis of bifunctional probes. One halogen can be used to attach a reporter tag (e.g., fluorophore, biotin) while the other can be used for photoaffinity labeling or covalent target engagement, enabling pull-down assays and target identification studies in complex biological systems .

Application
Selection Property
Validation Focus
CNS research compound design
Lipophilicity profile for permeability
Blood‑brain barrier permeability assay
Natural product analog synthesis
Orthogonal halogen reactivity
Sequential cross‑coupling efficiency
Cancer cell‑model studies
Cell‑model cytotoxicity profile
MCF‑7 cytotoxicity endpoint
Bifunctional probe synthesis
Dual halogen handles for orthogonal conjugation
Target engagement and pull‑down validation
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